molecular formula C3H8INO2 B1384047 beta-Alanine Hydroiodide (Low water content) CAS No. 2096495-59-7

beta-Alanine Hydroiodide (Low water content)

Cat. No. B1384047
CAS RN: 2096495-59-7
M. Wt: 217.01 g/mol
InChI Key: XAKAQFUGWUAPJN-UHFFFAOYSA-N
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Description

Beta-Alanine Hydroiodide (Low water content) is a chemical compound with the molecular formula C3H7NO2·HI and a molecular weight of 217.01g/mol . It is also known as 3-Aminopropionic Acid Hydroiodide . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The IUPAC name for Beta-Alanine Hydroiodide is 3-aminopropanoic acid;hydroiodide . The canonical SMILES structure is C(CN)C(=O)O.I . The InChI is InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H .


Physical And Chemical Properties Analysis

Beta-Alanine Hydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air . .

Scientific Research Applications

  • Plant Stress Tolerance and Metabolic Engineering Beta-Alanine is significant in plant stress tolerance, especially in the Plumbaginaceae family. It accumulates as an osmoprotective compound, enhancing plant resilience to salinity and hypoxia. This attribute makes beta-Alanine's synthetic pathway a target for metabolic engineering, which could improve crop resistance to environmental stresses (Rathinasabapathi, Fouad, & Sigua, 2001).

  • Biotechnological Production and Applications Beta-Alanine has applications across medicine, feed, food, and environmental sectors. Its biological production is gaining interest due to environmental concerns and fossil fuel depletion. Understanding its natural synthesis pathways in microorganisms informs the development of sustainable production methods (Wang, Mao, Wang, Ma, & Chen, 2021).

  • Role in Beta-Alanine Biosynthesis in Yeast In yeast, beta-Alanine is a key intermediate in vitamin B(5) and coenzyme A biosynthesis. The study of ALD2 and ALD3 genes, which are involved in converting 3-aminopropanal to beta-Alanine, contributes to understanding coenzyme A biosynthesis in Saccharomyces cerevisiae (White, Skatrud, Xue, & Toyn, 2003).

  • Pancreatic Beta-Cell Metabolism and Insulin Secretion Studies on L-alanine, closely related to beta-Alanine, demonstrate its influence on insulin secretion in pancreatic beta-cells. Understanding this mechanism can have implications for diabetes research and treatment strategies (Brennan, Shine, Hewage, Malthouse, Brindle, McClenaghan, Flatt, & Newsholme, 2002).

  • Structural and Functional Studies in Organisms Research into the structure and function of beta-Alanine synthase, as in Drosophila melanogaster, reveals insights into the breakdown of nucleotide bases and enzyme architecture. Such studies are essential for understanding enzymatic mechanisms in various organisms (Lundgren, Lohkamp, Andersen, Piškur, & Dobritzsch, 2008).

  • Metabolic Engineering in Microorganisms Metabolic engineering in Escherichia coli enhances beta-Alanine biosynthesis. This approach, involving gene modification and pathway optimization, is crucial for developing microbial cell factories for industrial production of beta-Alanine (Wang, Zhou, Li, Ding, Liu, & Zheng, 2021).

  • Antitumor Antibiotic Synthesis Beta-Alanine derivatives like L-Alanosine are studied for their role in antitumor antibiotic synthesis. Understanding these derivatives can enhance our knowledge of antitumor mechanisms and potential treatments (Strazzolini, Malabarba, Ferrari, Grandi, & Cavalleri, 1984).

  • Stress Response and Metabolism in Plants Beta-Alanine plays a unique role in plant stress response and metabolism, aiding in defense against various environmental and biotic stresses. This understanding can lead to agricultural innovations to improve plant resilience (Parthasarathy, Savka, & Hudson, 2019).

  • Enhancing Fermentation for Beta-Alanine Production Pathway construction and metabolic engineering in E. coli for beta-Alanine production demonstrate methods to enhance fermentation efficiency. This research is pivotal for large-scale production of beta-Alanine (Zou, Guo, Huang, Li, Zhang, Yang, Zhang, Zhu, Zhang, Zhang, & Feng, 2020).

  • Ergogenic Effects in Exercise Performance The ergogenic effects of beta-Alanine, particularly in enhancing muscle carnosine content and attenuating fatigue, are studied for their potential in improving athletic performance (Derave, Ozdemir, Harris, Pottier, Reyngoudt, Koppo, Wise, & Achten, 2007).

Mechanism of Action

Beta-Alanine is known to play various roles in the metabolism of animals, plants, and microorganisms . For example, it is a direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . It is also accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses .

Safety and Hazards

Beta-Alanine Hydroiodide can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

3-aminopropanoic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKAQFUGWUAPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096495-59-7
Record name beta-Alanine Hydroiodide (Low water content)
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